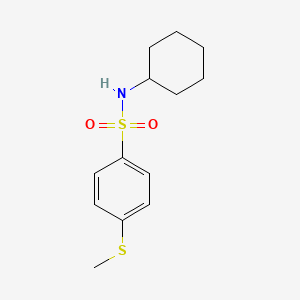![molecular formula C18H13ClN2OS B5801849 2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5801849.png)
2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide, also known as CPTH, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer research. This compound is a member of the thiosemicarbazone family, which has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and antitumor properties. In
Mécanisme D'action
2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide acts as an inhibitor of the enzyme ribonucleotide reductase, which is responsible for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, this compound prevents the replication of cancer cells and induces cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the progression of several inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide is its low toxicity, which makes it suitable for in vivo studies. However, its low solubility in water can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action may be influenced by the presence of other compounds, which can complicate its use in combination therapy.
Orientations Futures
There are several potential future directions for the study of 2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy, may enhance its efficacy. Finally, the use of this compound in the treatment of inflammatory diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 1-naphthylamine to form 2-chloro-N-(1-naphthyl)benzamide. This intermediate is then reacted with thiosemicarbazide to produce this compound. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
2-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-15-10-4-3-9-14(15)17(22)21-18(23)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUJJENVSWCPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)


![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)





![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)
